2,3,4-trifluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
Description
2,3,4-Trifluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a heterocyclic compound featuring a triazolopyridazine core fused with a thiophene ring at the 6-position. The benzamide moiety is substituted with three fluorine atoms at the 2, 3, and 4 positions, linked via a methyl group to the triazolopyridazine nitrogen.
Properties
IUPAC Name |
2,3,4-trifluoro-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N5OS/c18-11-2-1-10(15(19)16(11)20)17(26)21-7-14-23-22-13-4-3-12(24-25(13)14)9-5-6-27-8-9/h1-6,8H,7H2,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTOJKRWKGUAAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyridazinone Precursor
The triazolopyridazin ring is typically constructed from a pyridazin-3(2H)-one intermediate. A common route involves cyclocondensation of 3,6-dichloropyridazine with thiosemicarbazide under basic conditions:
$$
\text{3,6-Dichloropyridazine} + \text{Thiosemicarbazide} \xrightarrow{\text{KOH, EtOH, 80°C}} \text{6-Chloro-triazolo[4,3-b]pyridazin-3(2H)-thione} \quad (\text{Yield: 68\%})
$$
Thiophen-3-yl Substitution at C6
The chloro group at C6 is replaced via a Suzuki-Miyaura cross-coupling reaction with thiophen-3-ylboronic acid:
$$
\text{6-Chloro-triazolopyridazine} + \text{Thiophen-3-ylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3, \text{DME/H}_2\text{O}} \text{6-(Thiophen-3-yl)-triazolo[4,3-b]pyridazine} \quad (\text{Yield: 85\%})
$$
Table 1: Optimization of Cross-Coupling Conditions
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 85 |
| PdCl₂(dppf) | K₃PO₄ | Toluene/EtOH | 100 | 78 |
| Pd(OAc)₂/XPhos | Cs₂CO₃ | Dioxane | 90 | 82 |
Functionalization with the Aminomethyl Group
Bromination at C3
The triazolopyridazine undergoes regioselective bromination using N-bromosuccinimide (NBS) in acetic acid:
$$
\text{Triazolopyridazine} + \text{NBS} \xrightarrow{\text{AcOH, 50°C}} \text{3-Bromo-6-(thiophen-3-yl)-triazolo[4,3-b]pyridazine} \quad (\text{Yield: 91\%})
$$
Amination via Buchwald-Hartwig Coupling
Palladium-catalyzed amination introduces the aminomethyl group:
$$
\text{3-Bromo-triazolopyridazine} + \text{Methylamine} \xrightarrow{\text{Pd}2\text{(dba)}3, \text{Xantphos, NaO}^t\text{Bu}} \text{3-(Aminomethyl)-6-(thiophen-3-yl)-triazolo[4,3-b]pyridazine} \quad (\text{Yield: 76\%})
$$
Acylation with 2,3,4-Trifluorobenzoyl Chloride
Synthesis of 2,3,4-Trifluorobenzoyl Chloride
The acylating agent is prepared via chlorination of 2,3,4-trifluorobenzoic acid using thionyl chloride:
$$
\text{2,3,4-Trifluorobenzoic acid} + \text{SOCl}_2 \xrightarrow{\text{DMF (cat), 70°C}} \text{2,3,4-Trifluorobenzoyl chloride} \quad (\text{Yield: 95\%})
$$
Amide Bond Formation
The final coupling is achieved under Schotten-Baumann conditions:
$$
\text{3-(Aminomethyl)-triazolopyridazine} + \text{2,3,4-Trifluorobenzoyl chloride} \xrightarrow{\text{NaOH, H}_2\text{O/THF}} \text{Target Compound} \quad (\text{Yield: 89\%})
$$
Table 2: Comparative Analysis of Acylation Methods
| Base | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH | H₂O/THF | 0–25 | 2 | 89 |
| Et₃N | DCM | 25 | 4 | 75 |
| NaHCO₃ | Acetone/H₂O | 40 | 6 | 82 |
Industrial Scalability and Process Optimization
The patent CN113698315A highlights critical considerations for large-scale production:
- Fluorination Efficiency : Use of KF/DMF systems achieves >90% conversion in fluorination steps.
- Catalyst Recycling : Pd/C catalysts in hydrogenation steps are reused up to five times with <5% yield drop.
- Waste Minimization : Solvent recovery systems (e.g., NMP, DMF) reduce environmental impact.
Analytical Characterization and Purity Control
Chemical Reactions Analysis
Types of Reactions
2,3,4-trifluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolopyridazine moiety can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
2,3,4-trifluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,4-trifluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
4-Methyl-N-[2-(6-{[3-(Trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide
- Key Differences: Benzamide Substitution: The benzamide group is 4-methyl (non-fluorinated) vs. 2,3,4-trifluoro substitution in the target compound. Linker and Substituent: A sulfanyl (-S-) bridge connects a 3-(trifluoromethyl)benzyl group to the triazolopyridazine core, whereas the target compound uses a methyl linker to attach a thiophene ring.
- However, the absence of fluorine on the benzamide may reduce electronic effects critical for receptor interactions .
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide Derivatives
- Key Differences :
- Core Substitution : A 6-methyl group on the triazolopyridazine vs. the 6-thiophene substituent in the target compound.
- Benzamide vs. Sulfonamide : Derivatives include both benzamide and sulfonamide groups, whereas the target retains a fluorinated benzamide.
- Biological Activity : These analogs exhibit moderate antimicrobial activity, suggesting that the thiophene in the target compound may enhance π-π stacking with microbial targets compared to methyl groups .
Patent-Based Triazolopyridazine Derivatives
Example 284 (EP 3 532 474 B1)
- Structure : 5-Chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide.
- Key Differences :
- Core : Tetrahydrotriazolopyridine vs. triazolopyridazine in the target compound.
- Substituents : Chloro and trifluoropropyloxy groups vs. fluorinated benzamide and thiophene.
Example 285 (EP 3 532 474 B1)
- Structure : 5-Chloro-N-(4-methylpyridazin-3-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide.
- Key Differences :
Thioacetamide-Linked Pyridazine Derivatives
- Example : 2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide.
- Key Differences :
- Core : Pyridazine-thioacetamide vs. triazolopyridazine-fluorobenzamide.
- Substituents : Ethoxyphenyl and benzothiazole vs. thiophene and fluorinated benzamide.
- Pharmacokinetics : The target compound’s fluorine atoms may enhance blood-brain barrier penetration compared to ethoxy or benzothiazole groups .
Biological Activity
2,3,4-Trifluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide (CAS Number: 1903540-21-5) is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound based on diverse scientific literature, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 389.4 g/mol. The structure features a trifluoromethyl group and a thiophene moiety linked to a triazolopyridazine scaffold, which is known to influence its biological properties.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a variety of biological activities including:
- Antimicrobial : Many derivatives of triazole and thiophene have shown effectiveness against various bacterial and fungal strains.
- Anticancer : Compounds within this class have been reported to inhibit cancer cell proliferation and induce apoptosis in several cancer types.
- Anti-inflammatory : Some derivatives demonstrate the ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes.
Antimicrobial Activity
A study highlighted that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
Research has demonstrated that triazole derivatives can inhibit tumor growth through various mechanisms:
- Cell Cycle Arrest : Some studies reported that these compounds can induce G2/M phase arrest in cancer cells.
- Apoptosis Induction : The activation of apoptotic pathways has been observed in treated cancer cell lines .
- Inhibition of Signaling Pathways : Compounds targeting the ERK signaling pathway have shown potential in reducing cancer cell viability .
Anti-inflammatory Effects
The anti-inflammatory properties are primarily attributed to the inhibition of COX enzymes. In vitro studies showed that certain derivatives effectively reduced COX-1 and COX-2 activity, paralleling the effects observed with established NSAIDs .
Case Studies
| Study | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| 1 | Triazole Derivative | Antimicrobial | Effective against multiple bacterial strains |
| 2 | Triazolo[4,3-b]pyridazine | Anticancer | Induced apoptosis in MGC-803 cells |
| 3 | Thiophene-linked Compound | Anti-inflammatory | Inhibited COX enzymes significantly |
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound's structural features allow it to interact with enzyme active sites effectively.
- Receptor Modulation : Similar compounds have been shown to modulate various receptors involved in inflammation and cancer progression.
- Oxidative Stress Reduction : Some studies suggest that these compounds can enhance antioxidant defenses within cells.
Q & A
Q. What are the critical steps and parameters for synthesizing this compound with high purity?
The synthesis involves multi-step reactions, typically starting with the formation of the triazolo-pyridazine core, followed by functionalization with thiophene and benzamide groups. Key considerations include:
- Reaction conditions : Temperature (60–80°C) and solvent selection (e.g., DMF or THF) to optimize yields .
- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the final product (>95% purity) .
- Characterization : Confirm structure via H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis .
Key Data :
Q. Which analytical techniques are most reliable for characterizing this compound?
Structural validation requires a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : H NMR (δ 8.2–8.5 ppm for triazolo-pyridazine protons) and F NMR (distinct peaks for trifluoromethyl groups) .
- Mass Spectrometry : HRMS with electrospray ionization (ESI) to confirm molecular ion peaks .
- HPLC : Purity assessment using C18 reverse-phase columns (e.g., >98% purity at 254 nm) .
Advanced Research Questions
Q. How do structural modifications influence its pharmacological activity?
Structure-activity relationship (SAR) studies highlight:
- Triazolo-pyridazine core : Essential for binding to kinase targets (e.g., EGFR or CDK inhibitors) .
- Thiophene moiety : Enhances π-π stacking with hydrophobic enzyme pockets .
- Trifluoromethyl benzamide : Improves metabolic stability and membrane permeability . Methodological Approach :
- Synthesize analogs with substitutions (e.g., replacing thiophene with furan) and compare IC values in enzyme inhibition assays .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from:
Q. What strategies address poor solubility in in vitro assays?
Solubility challenges (common with fluorinated benzamides) can be mitigated by:
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations .
- Prodrug design : Introduce hydrolyzable esters or phosphate groups .
- Nanoparticle encapsulation : Employ liposomal carriers to enhance bioavailability .
Q. Which computational methods predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., PDB ID: 3LD6 for lanosterol demethylase) .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .
- Free-energy calculations : MM-GBSA to estimate binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
